
Ethyl (ethoxymethylene)cyanoacetate
Overview
Description
Ethyl (ethoxymethylene)cyanoacetate (CAS 94-05-3) is an organonitrile ester with the molecular formula C₈H₁₁NO₃ and a molecular weight of 169.18 g/mol . Structurally, it features an ethoxymethylene group (–CH(OCH₂CH₃)) attached to a cyanoacetate backbone. This compound is widely utilized as a versatile building block in organic synthesis, particularly for constructing heterocyclic frameworks such as pyrazoles, pyrimidines, and quinoline derivatives . Its reactivity stems from the electron-withdrawing cyano and ethoxy groups, which enhance its participation in cyclocondensation and cross-coupling reactions. Key applications include its role as a cyanating agent in aryl nitrile synthesis and as a precursor for kinase inhibitors in pharmaceutical research .
Preparation Methods
Classical Condensation Methods
Reaction of Ethyl Cyanoacetate with Triethyl Orthoformate
The most widely reported method involves condensing ethyl cyanoacetate with triethyl orthoformate. As detailed in WO2011064798A1 , this reaction proceeds in a linear or branched alcohol (e.g., isopropyl alcohol) at 85–90°C for 3–5 hours, yielding the intermediate ethoxy-methylene-cyanoacetic acid ethyl ester. Key steps include:
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Reagent Mixing : Ethyl cyanoacetate and triethyl orthoformate in a 1:1 molar ratio.
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Catalysis : Acetic acid or its anhydride accelerates the reaction, as noted in US2824121A .
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Distillation : Unreacted reagents are removed under vacuum, isolating EEMC at 128–132°C (2 mm Hg) with a 68.7% yield .
A representative protocol from achieved 92.14% yield by maintaining reflux at 85–90°C, followed by cooling to 0–10°C to crystallize the product.
Table 1: Optimization of Condensation Reactions
Parameter | Optimal Range | Yield (%) | Source |
---|---|---|---|
Temperature | 85–90°C | 92.14 | |
Catalyst | Acetic acid | 68.7 | |
Reaction Time | 3–5 hours | 90.5 |
Acid-Catalyzed Condensation
US2824121A discloses a variant using glacial acetic acid (1–5 wt%) to facilitate the reaction. Ethyl cyanoacetate and triethyl orthoformate are heated to 125°C, with ethanol distilled off. Post-reaction vacuum distillation isolates EEMC at 190–191°C (4 kPa), achieving 75% conversion.
Esterification of Cyanoacetic Acid with Ethanol
An alternative route esterifies cyanoacetic acid with absolute ethanol. A study in E3S Web of Conferences employed a silicotungstic acid/p-toluenesulfonic acid catalyst system, optimizing conditions via orthogonal experiments:
Table 2: Orthogonal Optimization of Esterification
Factor | Optimal Value | Influence Ranking |
---|---|---|
Catalyst Loading | 1.5% (w/w) | 1st |
Molar Ratio (Acid:EtOH) | 1:3.5 | 2nd |
Temperature | 80°C | 3rd |
Time | 3.5 hours | 4th |
Under these conditions, the esterification rate reached 85.2%, with gas chromatography confirming >98% purity .
Alternative Synthetic Routes: Amidrazone Cyclisation
The Bulletin of the Chemical Society of Japan describes a cyclisation route using ethyl 2-cyano-3-ethoxyacrylate and amidrazone derivatives. Refluxing in toluene induces cyclization to ethyl 3-amino-1H-pyrazole-4-carboxylate, a precursor to EEMC. While mechanistically distinct, this method offers modular access to substituted pyrazoles.
Optimization of Reaction Parameters
Catalyst Effects
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Condensation : Acetic acid enhances reaction rates but requires careful dosing to avoid side products .
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Esterification : Mixed acid catalysts (e.g., silicotungstic/p-toluenesulfonic) outperform single acids, reducing reaction time by 40% .
Solvent Systems
Isopropyl alcohol is preferred for condensation due to its high boiling point (82.6°C) and compatibility with reagents . Polar aprotic solvents (e.g., DMF) aid in alkylation steps post-synthesis .
Industrial-Scale Synthesis and Case Studies
Example 2 from WO2011064798A1 illustrates scalable production:
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Step 1 : 250 g ethyl cyanoacetate reacted with morpholine/triethyl orthoformate in isopropyl alcohol (85–90°C, 5 hours).
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Step 2 : Hydrazine hydrate added at 15–45°C, yielding 170 g (92.14%) EEMC after crystallization.
Physicochemical Characterization
Data from BDMAEE and patents confirm:
Table 3: Physicochemical Properties of EEMC
Property | Value | Source |
---|---|---|
Molecular Weight | 169.18 g/mol | |
Melting Point | 50–51°C | |
Boiling Point | 190–191°C (4 kPa) | |
Refractive Index | 1.4605 |
Applications in Organic Synthesis
EEMC serves as a cyanating agent in copper-catalyzed C–H functionalization and synthesizes quinoline derivatives (e.g., 6-benzyloxy-7-fluoro-4-oxoquinoline) . Its ethoxy and cyano groups enable tandem alkylation-cyclization reactions, forming pharmacologically active pyrazoles .
Chemical Reactions Analysis
Types of Reactions
Condensation Reactions: Ethyl (ethoxymethylene)cyanoacetate undergoes condensation reactions, such as the Knoevenagel condensation, where it reacts with aldehydes or ketones to form α,β-unsaturated compounds.
Michael Addition: This compound can participate in Michael addition reactions, where it acts as a nucleophile and adds to α,β-unsaturated carbonyl compounds.
Cyanation Reactions: This compound can be used as a cyanating agent in copper-mediated cyanation reactions, where it introduces a cyano group into aromatic or heteroaromatic compounds
Common Reagents and Conditions
Reagents: Common reagents include aldehydes, ketones, copper iodide, and molecular oxygen.
Conditions: Reactions typically occur under reflux conditions with appropriate solvents such as ethanol or dichloroethane. .
Major Products
α,β-Unsaturated Compounds: Formed through condensation reactions.
Aryl Nitriles: Produced via cyanation reactions
Scientific Research Applications
Synthetic Applications
2.1. Cyanation Reactions
Ethyl (ethoxymethylene)cyanoacetate serves as a cyanating agent in various reactions, particularly in the synthesis of nitriles from (hetero)arenes and heterocycles.
- Copper-Catalyzed Cyanation : A method using this compound has been developed for the copper-catalyzed cyanation of C–H bonds in heterocycles, providing a safe and efficient route to synthesize a wide range of (hetero)aryl nitriles under ligand-free conditions .
- Mechanism : The reaction proceeds via C–H bond activation, utilizing di-tert-butyl peroxide as an oxidant, which enhances the efficiency and safety of the process .
Medicinal Chemistry
3.1. Synthesis of Bioactive Compounds
This compound is utilized in synthesizing various bioactive compounds, including anti-inflammatory agents and compounds with potential antitumor activity.
- Antitumor Evaluation : Research has shown that derivatives synthesized from this compound exhibit significant antitumor activity when tested in vitro. These derivatives are formed through diverse reaction pathways involving cyclization and regioselective attacks .
- Gastroprotective Effects : This compound has been identified as an intermediate in the synthesis of anti-inflammatory agents with gastroprotective effects, indicating its relevance in therapeutic applications .
Case Studies
Mechanism of Action
The mechanism of action of ethyl (ethoxymethylene)cyanoacetate involves its ability to act as a nucleophile in various chemical reactions. The compound’s reactive centers, including the nitrile and ester groups, allow it to participate in nucleophilic addition and substitution reactions. In cyanation reactions, the compound introduces a cyano group into target molecules through a copper-catalyzed process, which involves the activation of C-H bonds and the formation of C-CN bonds .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Group Analysis
The following table summarizes the molecular properties and applications of ethyl (ethoxymethylene)cyanoacetate and related esters:
Industrial and Research Significance
- This compound is critical in medicinal chemistry for designing kinase inhibitors. For example, its condensation with 3,4-dialkoxyanilines produces quinoline derivatives with antitumor activity .
- Ethyl cyanoacetate dominates industrial applications, with a projected market growth of 4.7% CAGR (2025–2034) due to its role in synthesizing vitamin B₆ and antihypertensive agents .
- Methyl cyanoacetate is preferred in niche applications, such as dye synthesis, where its lower boiling point simplifies purification .
Key Research Findings
- Cyanation Efficiency: this compound demonstrated superior performance as a cyanating agent compared to malononitrile derivatives, achieving 85% yield in the synthesis of 4-methoxybenzonitrile .
- Bioactivity: Derivatives of this compound showed IC₅₀ values < 1 µM against EGF-R kinase, highlighting its pharmaceutical relevance .
- Market Dynamics: Ethyl cyanoacetate’s demand in Asia-Pacific is driven by agrochemical production, accounting for 38% of global consumption .
Biological Activity
Ethyl (ethoxymethylene)cyanoacetate, a compound with the chemical formula CHNO and CAS number 94-05-3, has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its antibacterial properties, potential antitumor effects, and other significant biological activities based on various research findings.
- Molecular Weight : 169.18 g/mol
- Melting Point : 47–52 °C
- Boiling Point : 190–191 °C (at 30 mmHg)
- Flash Point : 130 °C (266 °F)
Antibacterial Activity
Research has demonstrated that this compound can serve as a precursor in synthesizing derivatives with notable antibacterial properties. A study synthesized several compounds using this compound and evaluated their antibacterial activities against both Gram-positive and Gram-negative bacteria.
Case Study: Antibacterial Evaluation
In a study conducted by Ramappa M. Sankangoud et al., various derivatives synthesized from this compound were tested using the cup-plate agar diffusion method. The results indicated that certain derivatives exhibited potent antibacterial activity compared to the standard drug methotrexate.
Compound | E. Coli Zone of Inhibition (cm) | Staphylococcus aureus Zone of Inhibition (cm) |
---|---|---|
IVb | 15 | 14 |
IVe | 17 | 16 |
IVf | 16 | 15 |
Methotrexate | 12 | 10 |
The minimum inhibitory concentration (MIC) values for selected compounds also showed promising results, confirming the efficacy of these derivatives.
Antitumor Activity
This compound has been implicated in the synthesis of compounds with antitumor properties. A study focused on novel pyrazolo[3,4-d]pyrimidine derivatives highlighted that compounds derived from this compound exhibited significant cytotoxicity against various cancer cell lines, including MCF-7 breast cancer cells.
Research Findings
The synthesized compounds demonstrated varying degrees of cytotoxicity with IC values indicating their potency:
Compound | Cell Line | IC (µM) |
---|---|---|
7c | MCF-7 | 2.5 |
7d | MCF-7 | 3.0 |
7f | MCF-7 | 1.8 |
Control | MCF-7 | >5.61 |
Compounds such as 7f not only inhibited cellular proliferation but also induced apoptosis through the upregulation of pro-apoptotic proteins like caspase-3 and Bax, suggesting a mechanism for their antitumor activity.
Other Biological Activities
This compound has been referenced in dermatotoxicology studies, indicating potential local toxicity upon skin contact. It has been associated with allergic reactions in some cases, emphasizing the need for careful handling and further investigation into its safety profile.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes and conditions for high-yield EMCA synthesis?
EMCA is synthesized via esterification or condensation reactions. Key methodologies include:
- Cyanoacetic acid esterification : Using cyanoacetic acid, absolute ethanol, and silicotungstic acid catalyst (1.5% concentration) at 80°C for 3.5 hours, achieving a 1:3.5 molar ratio .
- Condensation with acetic anhydride : Ethyl cyanoacetate reacts with ethyl orthoformate in acetic acid at 125–135°C for 20 hours .
- Alternative catalysts : Nickel sulfate in methanol at 150–160°C for 5 hours, though yields vary based on catalyst efficiency .
Optimization: Orthogonal experiments prioritize catalyst concentration > molar ratio > temperature > reaction time .
Q. Which analytical methods are recommended for characterizing EMCA and verifying purity?
- Chromatography : HPLC-PDA with Gemini-NX C18 column (mobile phase: acetonitrile-formic acid, pH 2.5) for purity validation (99.5% confirmed in interlaboratory studies) . Gas chromatography (GC) for monitoring esterification rates .
- Spectroscopy : UV-Vis, IR, and MS for functional group analysis. -NMR and -NMR confirm structural integrity (e.g., allopurinol impurity synthesis) .
- Physical properties : Melting point (48–53°C), boiling point (190–191°C at 4 kPa), and flash point (130°C) align with literature .
Q. What safety protocols are critical when handling EMCA?
- GHS hazards : Skin irritation (Category 2), eye damage (Category 2A), and respiratory irritation (Category 3) .
- Precautions : Use gloves, goggles, and ventilation. Wash skin immediately after contact; store in airtight containers away from heat .
Advanced Research Questions
Q. How does EMCA function as a cyanating agent in copper-mediated C–H activation?
EMCA serves as a non-toxic cyanide source in Cu(OAc)-catalyzed reactions. The mechanism involves:
Coordination : Substrate nitrogen binds to Cu(II), forming a cyclocupration intermediate.
Cyanide transfer : EMCA releases cyanide, displacing the Cu(II) ligand.
Reductive elimination : Cu(III) intermediate forms the nitrile product with regioselectivity influenced by steric/electronic substituent effects (e.g., para > meta/ortho positions in arylpyridines) .
Q. How to resolve contradictions in reported EMCA synthesis conditions?
Discrepancies arise from catalyst choice and reaction design:
- Catalyst efficiency : Acetic acid (low cost, moderate yield) vs. silicotungstic acid (high activity, eco-friendly) vs. NiSO (variable solvent compatibility) .
- Temperature : Higher temperatures (125–160°C) accelerate condensation but risk decomposition. Lower temperatures (60–80°C) suit esterification but require longer durations .
- Validation : Reproduce protocols with controlled variables (e.g., solvent purity, inert atmosphere) to isolate performance factors .
Q. What strategies enhance EMCA’s utility in heterocyclic compound synthesis?
EMCA is pivotal in constructing:
- Pyrazoles : React with hydrazine hydrate (4:1 molar ratio) at 60°C for 30 minutes to form allopurinol intermediates .
- Quinazolines : Cyclocondensation with thiobarbituric acids under mild conditions, avoiding toxic reagents .
- Thiophenes : Gewald synthesis with active methylene compounds (e.g., malononitrile) in ethanol/acetic acid .
Optimization: Adjust stoichiometry, solvent polarity, and catalysis (e.g., acetic acid for cyclization) to improve regioselectivity .
Q. How to address regioselectivity challenges in EMCA-based substitution reactions?
Steric and electronic factors dominate:
Properties
IUPAC Name |
ethyl (E)-2-cyano-3-ethoxyprop-2-enoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11NO3/c1-3-11-6-7(5-9)8(10)12-4-2/h6H,3-4H2,1-2H3/b7-6+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KTMGNAIGXYODKQ-VOTSOKGWSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC=C(C#N)C(=O)OCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCO/C=C(\C#N)/C(=O)OCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4059097 | |
Record name | 2-Propenoic acid, 2-cyano-3-ethoxy-, ethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID4059097 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
169.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
94-05-3, 42466-67-1 | |
Record name | Ethyl 2-cyano-3-ethoxyacrylate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000094053 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Ethyl 2-cyano-3-ethoxyacrylate, (2E)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0042466671 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-Propenoic acid, 2-cyano-3-ethoxy-, ethyl ester | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 2-Propenoic acid, 2-cyano-3-ethoxy-, ethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID4059097 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Ethyl 2-cyano-3-ethoxyacrylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.091 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | ETHYL 2-CYANO-3-ETHOXYACRYLATE, (2E)- | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/53706319OM | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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Retrosynthesis Analysis
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